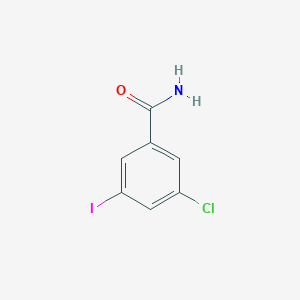

3-Chloro-5-iodobenzamide

Description

General Context of Halogenated Benzamides in Modern Chemical Research

Halogenated benzamides are a prominent class of organic compounds that have garnered substantial interest across various scientific disciplines. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzamide (B126) scaffold can profoundly influence the molecule's physical, chemical, and biological properties. researchgate.net In medicinal chemistry, halogenation is a widely employed strategy to enhance the therapeutic potential of lead compounds. researchgate.net Halogens can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, the presence of fluorine atoms can improve metabolic stability and bioavailability.

The diverse biological activities associated with halogenated benzamides include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. jst.go.jp The specific placement and nature of the halogen substituents are critical in determining the compound's pharmacological profile. Beyond medicine, these compounds serve as versatile building blocks in organic synthesis and are used in the development of new materials. The study of halogen bonding, a non-covalent interaction involving a halogen atom, has also become a significant area of research, with implications for crystal engineering and material chemistry. jst.go.jp

Significance of Dihalo-substituted Aromatic Systems in Synthetic Strategy

Dihalo-substituted aromatic systems are of particular importance in synthetic organic chemistry as they provide multiple reactive sites for further functionalization. The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Cl) allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures from a single precursor. mdpi.com This strategic advantage is crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The presence of two different halogens on an aromatic ring, as in 3-chloro-5-iodobenzamide, offers a distinct synthetic advantage. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Stille couplings) compared to the more robust carbon-chlorine bond. mdpi.comacs.org This reactivity difference allows for regioselective substitution, where the iodine atom can be selectively replaced while leaving the chlorine atom intact for subsequent transformations. This orthogonal reactivity is a powerful tool for creating molecular diversity. mdpi.com Dihaloaromatic compounds are key intermediates in the synthesis of a wide range of products, from biaryl compounds to complex heterocyclic systems. smolecule.com

Overview of Research Trajectories for this compound

While specific research on this compound itself is not extensively documented in publicly available literature, the research trajectories for closely related dihalo-substituted benzamides and aromatic compounds provide a clear indication of its potential areas of investigation. Research on such compounds typically follows several key paths:

Synthetic Methodology: A primary research focus is the development of efficient and selective methods for the synthesis of the compound itself and its derivatives. This includes exploring various halogenation and amidation reactions. nsf.gov

Cross-Coupling Chemistry: A significant area of research involves utilizing the dihalo-substitution pattern for sequential cross-coupling reactions to build more complex molecules. acs.org The differential reactivity of the C-I and C-Cl bonds is central to this line of inquiry.

Medicinal Chemistry: Given the broad biological activities of halogenated benzamides, a major research trajectory is the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents. jst.go.jp This involves screening against various biological targets, such as enzymes and receptors.

Materials Science: The unique electronic and intermolecular interactive properties conferred by the halogen atoms make these compounds candidates for the development of new organic materials, such as molecular glassformers or components of organic light-emitting diodes (OLEDs).

Scope and Objectives of Academic Inquiry into the Compound

The academic inquiry into this compound is driven by several fundamental objectives aimed at understanding and exploiting its unique chemical properties. The primary goals of such research include:

Elucidation of Structure-Property Relationships: A key objective is to understand how the specific 3-chloro-5-iodo substitution pattern on the benzamide core influences its electronic structure, reactivity, and intermolecular interactions.

Development of Novel Synthetic Routes: Researchers aim to establish versatile and efficient synthetic pathways to access this compound and its derivatives, which can then be used as building blocks for more complex targets.

Exploration of Reactivity in Catalysis: A major objective is to systematically investigate its behavior in various catalytic reactions, particularly transition metal-catalyzed cross-coupling, to map out its synthetic utility.

Identification of Bioactivity: A significant portion of academic inquiry focuses on synthesizing libraries of compounds derived from this compound and screening them for biological activity to identify potential new drug leads. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClINO |

| Average Mass | 281.48 g/mol |

| Monoisotopic Mass | 280.91044 g/mol |

| CAS Number | 289039-28-7 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXPITVTBXILBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698908 | |

| Record name | 3-Chloro-5-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-28-7 | |

| Record name | 3-Chloro-5-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 3-chloro-5-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparations of 3 Chloro 5 Iodobenzamide

Retrosynthetic Analysis and Strategic Disconnections for 3-Chloro-5-iodobenzamide

Retrosynthetic analysis of this compound reveals several logical disconnections that form the basis for plausible synthetic routes. The most apparent disconnection is that of the amide bond (C-N bond), which simplifies the target molecule to 3-chloro-5-iodobenzoic acid or a reactive derivative thereof, and an ammonia (B1221849) equivalent. This approach focuses on forming the amide bond as a key final step.

A second strategy involves disconnecting the carbon-halogen bonds (C-Cl and C-I). This suggests a synthetic pathway starting from a simpler benzamide (B126) precursor, which is then subjected to sequential and regioselective halogenation reactions. The order of introduction of the chlorine and iodine atoms would be a critical consideration in this approach, governed by the directing effects of the substituents on the aromatic ring.

A third disconnection strategy could involve the direct amination of a 1,3,5-trisubstituted benzene (B151609) ring, where one of the substituents is a leaving group suitable for nucleophilic aromatic substitution or a cross-coupling reaction. This would lead back to a 1-chloro-3-iodo-5-halobenzene and an aminating agent.

Classical and Contemporary Approaches to Benzamide Formation

The formation of the benzamide functional group is a cornerstone of organic synthesis, with a multitude of established methods.

A common and direct route to this compound involves the amidation of 3-chloro-5-iodobenzoic acid. This transformation can be achieved through several methods:

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia. A standard reagent for this activation is thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). askiitians.comvedantu.com The resulting 3-chloro-5-iodobenzoyl chloride is then treated with ammonia to yield the desired benzamide.

Coupling Reagents: A wide array of coupling reagents can facilitate the direct condensation of a carboxylic acid and an amine. researchgate.net Reagents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. lookchemmall.com Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid for amidation. nih.govacs.org

| Starting Material | Reagents | Product | Key Features |

| 3-Chloro-5-iodobenzoic acid | 1. SOCl₂ or PCl₅2. NH₃ | This compound | Classical two-step method via acyl chloride. askiitians.comvedantu.com |

| 3-Chloro-5-iodobenzoic acid | Coupling agent, NH₃ | This compound | Direct one-pot synthesis, often with high yields and mild conditions. researchgate.netlookchemmall.com |

Modern cross-coupling reactions provide a powerful alternative for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgjk-sci.com In the context of this compound synthesis, this could be envisioned by reacting a 1-halo-3-chloro-5-iodobenzene with an ammonia equivalent. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comacsgcipr.org The choice of ligand is crucial for the efficiency of the reaction, with bulky phosphines often required for challenging substrates like aryl chlorides. jk-sci.com

| Aryl Halide | Amine Source | Catalyst/Ligand System | Product |

| 1-Bromo-3-chloro-5-iodobenzene | Ammonia equivalent | Pd catalyst, Phosphine ligand | This compound |

Regioselective Halogenation Strategies for Benzamide Scaffolds

An alternative synthetic strategy involves the regioselective introduction of chlorine and iodine onto a benzamide scaffold. The success of this approach hinges on the ability to control the position of halogenation.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The amide group is a potent directing metalation group (DMG), capable of directing a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. baranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. wikipedia.org

For instance, starting with 3-chlorobenzamide, a DoM strategy could be employed to introduce an iodine atom at the C-5 position. The amide group would direct lithiation to the C-2 and C-6 positions. Subsequent reaction with an iodine source would then yield the desired product.

| Substrate | Reagents | Intermediate | Product |

| 3-Chlorobenzamide | 1. n-BuLi, TMEDA2. I₂ | 2-Lithio-3-chlorobenzamide | 3-Chloro-2-iodobenzamide |

| 3-Iodobenzamide | 1. n-BuLi, TMEDA2. Cl₂ source | 2-Lithio-3-iodobenzamide | 3-Iodo-2-chlorobenzamide |

It's important to note that the directing power of existing halogens and the amide group must be carefully considered to achieve the desired regioselectivity.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. minia.edu.egmasterorganicchemistry.commsu.edu The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comuci.edu The amide group is an ortho-, para-director, while halogens are also ortho-, para-directing but deactivating. uci.edu

Starting with 3-chlorobenzamide, electrophilic iodination would be expected to occur at the positions ortho and para to the chlorine atom and ortho to the amide group. The directing effects would need to be carefully analyzed to predict the major product. Similarly, starting with 3-iodobenzamide, electrophilic chlorination would follow the same principles.

Transition metal-catalyzed C-H functionalization has also emerged as a method for regioselective halogenation. rsc.orgrsc.org For example, palladium-catalyzed methods using N-halosuccinimides as the halogen source can achieve regioselective halogenation of benzamide derivatives. rsc.orgnih.gov

| Starting Material | Halogenating Agent/Conditions | Expected Major Product(s) |

| 3-Chlorobenzamide | I₂ / Oxidizing agent | Mixture of isomers |

| 3-Iodobenzamide | Cl₂ / Lewis acid | Mixture of isomers |

| Benzamide | Sequential halogenation | This compound (requires regiocontrol) |

Halogen Dance and Halogen Exchange Reactions

Halogen dance and halogen exchange reactions represent sophisticated strategies for synthesizing specifically substituted haloaromatic compounds, which can be precursors to or derivatives of this compound.

Halogen Dance Reactions

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic ring. wikipedia.org This reaction is driven by thermodynamics and proceeds through a mechanism involving deprotonation to form an aryl anion, followed by a series of halogen and metal exchanges. wikipedia.orgacs.org Strong bases like lithium diisopropylamide (LDA) are typically employed to initiate the deprotonation. wikipedia.org

This reaction offers a powerful method for creating substitution patterns that are not easily accessible through standard electrophilic aromatic substitution. wikipedia.org For instance, a precursor like 3-bromo-5-chlorobenzamide (B3030621) could potentially undergo a halogen dance to rearrange the bromine atom, although the specific conditions would need careful optimization to control the regioselectivity. The stability of the intermediate aryl anion species dictates the final position of the halogen. acs.org

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, is a method to replace one halogen with another. manac-inc.co.jpmanac-inc.co.jp In the context of aromatic compounds, this is not a simple SN2 reaction but often requires metal catalysis. nih.gov For example, an aryl bromide or chloride can be converted to an aryl iodide by reaction with an iodide salt in the presence of a nickel or copper catalyst. nih.gov This approach is valuable for introducing an iodine atom selectively. A precursor such as 3,5-dichlorobenzamide (B1294675) could potentially be converted to this compound via a selective halogen exchange, leveraging the different reactivities of the chloro groups or by using specific catalysts that favor mono-iodination. google.com

| Feature | Halogen Dance Reaction | Halogen Exchange Reaction |

|---|---|---|

| Definition | Base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.org | Substitution of one halogen atom for another, often metal-catalyzed for aryl halides. nih.gov |

| Primary Goal | To achieve novel substitution patterns by rearranging existing halogens. wikipedia.orgbaranlab.org | To replace an existing halogen with a different one (e.g., Cl to I). manac-inc.co.jp |

| Key Reagents | Strong, non-nucleophilic bases (e.g., LDA, magnesium bisamides). wikipedia.orgacs.org | Iodide salts (e.g., NaI, KI) and often a transition metal catalyst (e.g., Ni, Cu). nih.gov |

| Mechanism | Sequential deprotonation and halogen-metal exchange. acs.org | Aromatic nucleophilic substitution or metal-catalyzed oxidative addition/reductive elimination. nih.gov |

| Application Example | Rearranging a bromo group on a dihalobenzamide precursor to access a less stable isomer. | Converting a 3,5-dichlorobenzamide precursor to this compound. |

Advanced Synthetic Methodologies

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound or its precursors, providing greater efficiency, selectivity, and milder reaction conditions.

Transition metal-catalyzed cross-coupling reactions are indispensable for constructing the carbon framework of complex aromatic molecules. Reactions like the Suzuki-Miyaura and Sonogashira couplings are pivotal for synthesizing precursors to this compound. libretexts.orgwikipedia.org These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst. libretexts.org

For instance, a 1,3,5-trihalobenzene derivative can serve as a versatile starting point. Through sequential Suzuki coupling reactions, where arylboronic acids are coupled with the trihalobenzene, different aryl groups can be introduced selectively based on the differential reactivity of the C-I, C-Br, and C-Cl bonds. nih.govresearchgate.net The C-I bond is the most reactive, followed by C-Br and C-Cl, allowing for a controlled, stepwise synthesis.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can also be employed. wikipedia.org This reaction is highly effective for coupling with aryl iodides under mild conditions, often using a palladium catalyst and a copper(I) co-catalyst. rsc.orglibretexts.org These coupling strategies allow for the assembly of a complex benzene core which can then be further functionalized to yield the final benzamide product.

| Reaction | Description | Key Components | Relevance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound (e.g., boronic acid) and an organic halide. libretexts.org | Palladium catalyst, base, arylboronic acid, aryl halide. harvard.edu | Ideal for creating biaryl precursors or introducing carbon-based substituents onto the halogenated ring. nih.gov |

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org | Palladium catalyst, copper(I) co-catalyst, base, terminal alkyne, aryl halide. nih.gov | Useful for synthesizing alkynyl-substituted precursors which can be further modified. rsc.org |

Recent advancements in synthetic methodology have focused on photoredox and electrochemical approaches, which offer green and sustainable alternatives to traditional methods. nih.govvirginia.edu

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. nih.gov This can be applied to C-N bond formation to construct the amide group. virginia.eduunipr.it For example, a 3-chloro-5-iodobenzoic acid precursor could be coupled with an amine source using a suitable photocatalyst and light source. nih.gov This method avoids the need for harsh coupling reagents often used in traditional amidation.

Electrochemical Synthesis uses an electric current to drive chemical reactions. chemistryviews.org Amide bonds can be formed electrochemically by the anodic oxidation of a mixture of a carboxylic acid and an amine. rsc.orgacs.org This technique can avoid the use of hazardous activating agents and allows for precise control over the reaction by tuning the applied potential. chemistryviews.orgchinesechemsoc.org An electrochemical approach could be employed to convert 3-chloro-5-iodobenzoic acid and ammonia (or an ammonia equivalent) directly into this compound, minimizing waste and improving atom economy. virginia.edursc.org

Purification and Isolation Techniques in this compound Synthesis

The final purity of this compound is critical, necessitating effective purification and isolation techniques to remove unreacted starting materials, catalysts, and by-products. emu.edu.tr

Recrystallization is a primary method for purifying solid organic compounds. mt.comyoutube.com The crude product is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature. youtube.com As the solution cools slowly, pure crystals of the target compound form, leaving impurities dissolved in the solvent. mt.com The choice of solvent is crucial for effective purification.

Extraction is used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquids, typically an organic solvent and an aqueous solution. simsonpharma.com For example, after synthesis, the reaction mixture can be diluted with an organic solvent and washed with water or a basic solution (like sodium bicarbonate) to remove acidic impurities or catalysts. google.com

Chromatography , particularly column chromatography, is another powerful technique for purification. emu.edu.tr The crude mixture is passed through a stationary phase (like silica (B1680970) gel or alumina) using a liquid mobile phase. Separation occurs based on the differential adsorption of the components to the stationary phase, allowing for the isolation of the pure product. emu.edu.tr

| Technique | Principle | Application in Synthesis |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. mt.com | Final purification of the crude solid this compound to obtain a high-purity crystalline product. youtube.com |

| Solvent Extraction | Differential solubility of compounds in two immiscible liquid phases (e.g., organic/aqueous). simsonpharma.com | Work-up procedure to remove inorganic salts, acidic/basic impurities, and water-soluble by-products. osti.govosti.gov |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a porous medium. emu.edu.tr | To isolate the crystallized product after recrystallization or to remove solid impurities/catalysts. youtube.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. emu.edu.tr | To separate the target compound from closely related by-products or unreacted starting materials with similar solubility. |

Chemical Transformations and Reactivity Profiling of 3 Chloro 5 Iodobenzamide

Mechanistic Investigations of Halogen Reactivity on the Benzamide (B126) Core

The reactivity of the benzamide core in 3-Chloro-5-iodobenzamide is heavily influenced by the electronic properties of the chloro, iodo, and amide functional groups. All three groups are electron-withdrawing, which deactivates the aromatic ring toward electrophilic attack but can activate it for nucleophilic substitution under certain conditions.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.

In this compound, the electron-withdrawing nature of the substituents makes SNAr reactions plausible. However, the positioning of these groups (meta to each other) provides less stabilization for the Meisenheimer intermediate compared to systems with ortho/para relationships. The relative reactivity of the two halogen atoms in an SNAr reaction is a subject of mechanistic interest. The rate-determining step is typically the initial attack by the nucleophile. This step is favored by a more electrophilic carbon center, which is influenced by the electronegativity of the attached halogen (F > Cl > Br > I). Consequently, in many SNAr reactions, the C-Cl bond can be more reactive than the C-I bond, a trend opposite to that observed in metal-catalyzed cross-coupling reactions. Computational models have been developed to predict site selectivity in multihalogenated substrates, confirming that electronic effects on the stability of the reaction intermediate are a primary determinant of reactivity chemrxiv.org.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly challenging due to the cumulative deactivating effects of the three electron-withdrawing substituents (chloro, iodo, and benzamide groups) wikipedia.orgmasterorganicchemistry.com. Halogens, while deactivating, are ortho-, para-directors, whereas the amide group is a meta-director lkouniv.ac.in.

The directing influences on the this compound ring are as follows:

The 3-Chloro group directs incoming electrophiles to positions 2, 4, and 6.

The 5-Iodo group directs incoming electrophiles to positions 2, 4, and 6.

The 1-Benzamide group directs incoming electrophiles to positions 2, 4, and 6.

All substituents direct potential electrophilic attack to the same available positions: C2, C4, and C6. The C2 position is sterically hindered by two adjacent groups, making substitution at the C4 and C6 positions more likely. Despite this consensus in directing effects, the strong deactivation of the ring means that forcing conditions, such as the use of strong Lewis acids or superacids, would be necessary to achieve any substitution wikipedia.orglkouniv.ac.innih.gov. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to proceed with great difficulty and in low yields wikipedia.orgmasterorganicchemistry.com.

Cross-Coupling Chemistry for Functionalization of this compound

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds. This utility is rooted in the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds.

Palladium-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity of the C-X bond in this step follows the order: C-I > C-Br > C-Cl wikipedia.org. This predictable reactivity allows for the highly chemoselective functionalization of the C-I bond at position 5, while leaving the C-Cl bond at position 3 intact for potential subsequent transformations researchgate.netnih.gov.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base mdpi.com. The C-I bond of this compound can be selectively coupled with various aryl- and heteroarylboronic acids under standard conditions, providing access to a wide range of biaryl structures nih.govlibretexts.org.

| Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 3-Chloro-5-phenylbenzamide |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane/H2O | 3-Chloro-5-(4-methoxyphenyl)benzamide |

| Thiophen-3-ylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 3-Chloro-5-(thiophen-3-yl)benzamide |

| Indole-5-boronic acid | Pd2(dba)3 / XPhos | K3PO4 | Toluene/H2O | 3-Chloro-5-(1H-indol-5-yl)benzamide |

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I) salts organic-chemistry.orglibretexts.org. The high reactivity of the C-I bond allows for the selective alkynylation of this compound at the 5-position under mild conditions nih.govmdpi.com. This method is valuable for synthesizing arylalkyne building blocks.

| Alkyne Partner | Catalyst System (Pd Source / Cu Source) | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | 3-Chloro-5-(phenylethynyl)benzamide |

| Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | Diisopropylamine | Toluene | 3-Chloro-5-((trimethylsilyl)ethynyl)benzamide |

| Propargyl alcohol | Pd(PPh3)4 / CuI | Et3N | DMF | 3-Chloro-5-(3-hydroxyprop-1-yn-1-yl)benzamide |

| 1-Heptyne | PdCl2(dppf) / CuI | Cs2CO3 | Dioxane | 3-Chloro-5-(hept-1-yn-1-yl)benzamide |

Negishi Coupling: This reaction involves the coupling of an aryl halide with an organozinc reagent, catalyzed by palladium or nickel wikipedia.orgorganic-chemistry.org. The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) bonds nih.govorganic-chemistry.org. The C-I bond of this compound can be selectively coupled with various alkyl-, alkenyl-, or arylzinc reagents.

| Organozinc Reagent | Catalyst (Pd Source / Ligand) | Solvent | Product |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh3)4 | THF | 3-Chloro-5-phenylbenzamide |

| Ethylzinc bromide | Pd2(dba)3 / P(t-Bu)3 | THF/NMP | 3-Chloro-5-ethylbenzamide |

| Vinylzinc bromide | PdCl2(dppf) | THF | 3-Chloro-5-vinylbenzamide |

| (4-Fluorophenyl)zinc chloride | Pd(OAc)2 / SPhos | Dioxane | 3-Chloro-5-(4-fluorophenyl)benzamide |

Copper-Catalyzed C-Heteroatom (N, O, S) Coupling Reactions

Ullmann-type condensation reactions, which are typically copper-catalyzed, are effective methods for forming C-N, C-O, and C-S bonds wikipedia.org. Similar to palladium catalysis, these reactions show a strong preference for aryl iodides over aryl chlorides, allowing for selective functionalization at the C-5 position of this compound researchgate.netuu.nl. Modern protocols often use copper salts with ligands such as diamines or amino acids, which allow the reactions to proceed under milder conditions than traditional methods wikipedia.orgnih.gov.

C-N Coupling (Buchwald-Hartwig/Ullmann type): Aryl amines can be synthesized by coupling this compound with a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles rsc.orgorganic-chemistry.org.

C-O Coupling (Ullmann Condensation): The synthesis of diaryl ethers is achieved by coupling this compound with phenols or alcohols mdpi.com.

C-S Coupling: Aryl thioethers can be prepared by reacting this compound with thiols uu.nlresearchgate.netresearchgate.net. These reactions are generally tolerant of various functional groups.

| Coupling Type | Nucleophile | Catalyst System (Cu Source / Ligand) | Base | Solvent | Product |

|---|---|---|---|---|---|

| C-N | Morpholine | CuI / Ethylene glycol | K3PO4 | Isopropanol | 3-Chloro-5-morpholinobenzamide |

| C-N | Aniline | Cu2O | Cs2CO3 | NMP | 3-Chloro-5-(phenylamino)benzamide |

| C-O | Phenol | CuI / 1,10-Phenanthroline | K2CO3 | DMF | 3-Chloro-5-phenoxybenzamide |

| C-S | Thiophenol | CuI (ligand-free) | K2CO3 | NMP | 3-Chloro-5-(phenylthio)benzamide |

Stereoselective Coupling Methodologies

The principles of cross-coupling can be extended to stereoselective transformations by employing chiral ligands or chiral reactants. While this compound is achiral, it can be coupled with other molecules to generate chiral products with high enantioselectivity.

A prominent example of such a strategy is the asymmetric reductive cross-coupling reaction. For instance, nickel-catalyzed protocols have been developed for the enantioselective coupling of aryl iodides with racemic α-chloro esters, using a chiral ligand such as a BiOX-type ligand rsc.orgnsf.gov. In this process, a new stereocenter is created at the α-position of the ester. Applying this methodology, this compound could serve as the aryl iodide partner, reacting with a racemic α-chloro ester in the presence of a nickel catalyst, a chiral ligand, and a reductant to yield a highly enantioenriched α-(3-chloro-5-carbamoylphenyl) ester nih.gov. This approach provides a powerful route to valuable chiral building blocks from simple, achiral precursors.

Oxidative and Reductive Transformations

The response of this compound to oxidizing and reducing conditions is a critical aspect of its chemical profile. The differing reactivity of the amide and the halogen substituents allows for selective manipulations under controlled conditions.

The selective reduction of the functional groups in this compound is a challenging yet synthetically valuable endeavor. The relative ease of reduction typically follows the order of C-I > C-Cl > amide. The carbon-iodine bond is the weakest and most susceptible to cleavage, followed by the carbon-chlorine bond. The amide group is generally more resistant to reduction. This hierarchy in reactivity allows for the targeted removal of the iodo group under milder conditions, while more forcing conditions would be required to affect the chloro or amide moieties.

| Transformation | Reagents and Conditions | Product(s) | Notes |

| Selective Deiodination | Catalytic hydrogenation (e.g., H₂, Pd/C), transfer hydrogenation (e.g., HCOOH, Et₃N, Pd), or metal-hydride reagents (e.g., NaBH₄ with a catalyst). | 3-Chlorobenzamide | The C-I bond is significantly more reactive towards reduction than the C-Cl bond. |

| Dechlorination | More vigorous catalytic hydrogenation or specific catalysts. | 3-Iodobenzamide (if C-Cl is selectively reduced, which is challenging) or Benzamide (if both halogens are reduced). | Selective reduction of the C-Cl bond in the presence of a C-I bond is generally not feasible. |

| Amide Reduction | Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). | (3-Chloro-5-iodophenyl)methanamine | This transformation typically requires harsher conditions than dehalogenation. |

The iodine atom in this compound can be oxidized to higher valence states, leading to the formation of hypervalent iodine species. These compounds are powerful and versatile oxidizing agents in their own right, with applications in a wide array of organic transformations. organic-chemistry.orgscripps.eduwikipedia.org The presence of the electron-withdrawing chloro and amide groups on the aromatic ring can influence the stability and reactivity of the resulting hypervalent iodine reagent.

Common methods for the oxidation of iodoarenes involve reagents such as peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA), sodium perborate, or Oxone®. organic-chemistry.orgorganic-chemistry.org For instance, treatment with mCPBA in acetic acid can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org

Table of Hypervalent Iodine Reagents Derived from Aryl Iodides

| Reagent Type | General Structure | Common Oxidants for Preparation |

|---|---|---|

| Iodoarene Dihalides | ArICl₂ | Cl₂ |

| (Diacetoxyiodo)arenes | ArI(OAc)₂ | Peracetic acid, mCPBA in AcOH |

| [Bis(trifluoroacetoxy)iodo]arenes | ArI(OCOCF₃)₂ | Oxone® in trifluoroacetic acid |

| Iodosylarenes | ArIO | Hydrolysis of diacetoxyiodo)arenes |

These hypervalent iodine(III) and iodine(V) species derived from this compound would be expected to participate in a variety of oxidative transformations, including the oxidation of alcohols to carbonyl compounds, α-hydroxylation of ketones, and Hofmann rearrangements of amides. organic-chemistry.org The specific reactivity would be modulated by the electronic nature of the 3-chloro-5-carbamoylphenyl group.

Derivatization Strategies for this compound

The functional groups of this compound provide multiple handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The amide nitrogen of this compound possesses a lone pair of electrons and can act as a nucleophile. It can undergo various N-functionalization reactions, such as alkylation, arylation, and acylation, under appropriate basic conditions. The acidity of the N-H protons is enhanced by the electron-withdrawing nature of the attached carbonyl group and the substituted aromatic ring.

Examples of N-Functionalization Reactions:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) would yield N-alkyl-3-chloro-5-iodobenzamides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids (Buchwald-Hartwig or Ullmann condensation) could be employed to introduce aryl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base would lead to the formation of N-acyl-3-chloro-5-iodobenzamides (imides).

The crystal structure of related benzamides reveals that the planarity of the molecule and intermolecular hydrogen bonding can influence its solid-state properties. nih.gov

The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature that can be exploited for selective functional group interconversions. The C-I bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for the selective introduction of a wide variety of substituents at the 5-position.

Hierarchy of Reactivity in Cross-Coupling Reactions: C-I > C-Br > C-Cl

This reactivity difference enables a stepwise functionalization strategy, where the iodo group is first replaced via a cross-coupling reaction, leaving the chloro group intact for a subsequent transformation under more forcing conditions if desired.

Table of Potential Cross-Coupling Reactions at the Iodine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd catalysts + base | Biaryl or styrenyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ + phosphine (B1218219) ligand + base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + base | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst + phosphine ligand + base | N-Aryl amine |

Rearrangement Reactions and Unusual Reactivity Patterns

One of the notable rearrangement reactions involving amides is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. The reaction typically proceeds via treatment of the amide with bromine or chlorine in the presence of a strong base. Alternatively, hypervalent iodine reagents can be used to effect this transformation. For instance, treating a benzamide with an in situ generated hypervalent iodine species from iodobenzene (B50100) and Oxone® can lead to the corresponding carbamate (B1207046) or, after hydrolysis, the amine. organic-chemistry.org

Applying this to this compound, a Hofmann rearrangement would be expected to produce 3-chloro-5-iodoaniline. The electronic effects of the halogen substituents could influence the rate and efficiency of this rearrangement.

Beyond the Hofmann rearrangement, the unique electronic and steric environment of this compound may lead to other, less common reactivity patterns, particularly in the context of transition metal catalysis or under highly reactive conditions. However, specific examples of unusual rearrangements for this particular molecule are not widely documented in the general chemical literature.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 3-Chloro-5-iodobenzamide is anticipated to display distinct signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, iodo, and benzamide (B126) functionalities. Typically, aromatic protons resonate in the range of 7-9 ppm. oregonstate.edu The protons of the amide group (-CONH₂) are expected to appear as two separate signals due to restricted rotation around the C-N bond, often observed as broad singlets in the range of 5-9 ppm, and their chemical shift can be sensitive to solvent and temperature. ucl.ac.uk

The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 3, and 5—results in three aromatic protons at positions 2, 4, and 6. These protons are expected to exhibit spin-spin coupling, leading to splitting of the NMR signals. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of the protons. For aromatic systems, coupling between protons that are meta to each other (separated by three bonds, ³J) typically falls in the range of 2-3 Hz. libretexts.orgorganicchemistrydata.org In this case, we would expect to see small couplings between H-2 and H-4, H-2 and H-6, and H-4 and H-6.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |

| H-4 | 7.9 - 8.3 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |

| H-6 | 7.7 - 8.1 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |

| -NH₂ | 5.0 - 9.0 | br s (broad singlet) | N/A |

| -NH₂ | 5.0 - 9.0 | br s (broad singlet) | N/A |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer frequency. The signals for the aromatic protons may appear as finely split triplets or doublets of doublets due to the small meta-coupling constants.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around 165-175 ppm. The aromatic carbons will resonate in the range of 120-150 ppm. The carbons directly attached to the electronegative halogen atoms (C-3 and C-5) will experience a downfield shift, while the carbon attached to the electron-withdrawing amide group (C-1) will also be deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-1 | 135 - 140 |

| C-2 | 128 - 132 |

| C-3 | 138 - 142 |

| C-4 | 130 - 135 |

| C-5 | 95 - 100 |

| C-6 | 125 - 130 |

Note: The chemical shift of the carbon bearing the iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, cross-peaks would be expected between the aromatic protons H-2, H-4, and H-6, confirming their meta relationships.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.edu It would allow for the unambiguous assignment of the protonated aromatic carbons (C-2, C-4, and C-6) by linking their ¹H and ¹³C signals.

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of halogen nuclei can also provide valuable structural information.

³⁵Cl NMR : Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl. Both are quadrupolar nuclei, which often leads to very broad signals, making them difficult to observe with high resolution. However, solid-state ³⁵Cl NMR has been shown to be a useful probe of structure and polymorphism in hydrochloride pharmaceuticals. nih.gov The chemical shift and quadrupolar coupling constant are sensitive to the local electronic environment around the chlorine atom. nih.gov

¹²⁷I NMR : Iodine-127 is also a quadrupolar nucleus, and its NMR signals are generally very broad. The large quadrupole moment and the covalent nature of the C-I bond in this compound would likely result in a signal that is too broad to be of practical use in routine solution-state NMR.

While direct observation of ³⁵Cl and ¹²⁷I NMR for this specific compound may be challenging, the principles of halogen NMR are important in the broader context of characterizing halogenated organic molecules. For instance, if a fluorine atom were present (as in a related compound), ¹⁹F NMR would be a highly sensitive and informative technique due to the 100% natural abundance and spin-1/2 nucleus of ¹⁹F.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule. ksu.edu.salibretexts.org

The IR and Raman spectra of this compound will be dominated by vibrations associated with the amide group and the substituted benzene ring.

Amide Vibrational Modes :

N-H Stretching : Primary amides show two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

C=O Stretching (Amide I band) : This is a very strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1680-1630 cm⁻¹. researchgate.netresearchgate.net Its position can be influenced by hydrogen bonding.

N-H Bending (Amide II band) : This vibration, involving a combination of N-H bending and C-N stretching, occurs around 1650-1580 cm⁻¹. nih.gov

C-N Stretching (Amide III band) : This mode is found in the 1420-1380 cm⁻¹ region. nih.gov

Aromatic Vibrational Modes :

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. ias.ac.in

C=C Stretching : The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern can influence the exact positions and intensities of these bands.

C-H Bending : Out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene, characteristic bands are expected in the 900-800 cm⁻¹ and 730-670 cm⁻¹ regions.

C-Cl and C-I Stretching : The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is typically found in the 800-600 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, generally below 600 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | 3400 - 3300 | IR, Raman |

| N-H Symmetric Stretch | 3200 - 3100 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1680 - 1630 | IR (Strong), Raman |

| N-H Bend (Amide II) | 1650 - 1580 | IR |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch (Amide III) | 1420 - 1380 | IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 800, 730 - 670 | IR (Strong) |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| C-I Stretch | < 600 | IR, Raman |

The complementary nature of IR and Raman spectroscopy is valuable; some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. ksu.edu.sa For example, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

Influence of Halogen Substituents on Vibrational Frequencies

The vibrational characteristics of this compound are significantly influenced by the presence of both chlorine and iodine atoms on the phenyl ring. These halogen substituents affect the vibrational frequencies through a combination of electronic (inductive and resonance) and mass effects. An analysis of its theoretical infrared (IR) and Raman spectra reveals how these substituents modulate the molecule's vibrational modes compared to unsubstituted benzamide.

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which alters the electron density distribution across the benzene ring and the amide group. The iodine atom, while less electronegative than chlorine, is more polarizable and has a larger mass. These properties lead to distinct shifts in the characteristic vibrational bands.

Key influences of the halogen substituents include:

C-H Stretching: The aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, are influenced by the inductive effects of the halogens, which can slightly increase the frequency and alter the intensity of these bands.

Amide Group Vibrations: The C=O stretching vibration (Amide I band) and the N-H bending vibration (Amide II band) are sensitive to electronic effects. The electron-withdrawing nature of the halogens can influence the resonance of the amide group, potentially leading to a slight increase in the C=O bond order and a corresponding shift to a higher frequency.

C-X Stretching: The most direct evidence of the substituents is the appearance of characteristic C-Cl and C-I stretching frequencies. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region, while the C-I stretching vibration appears at a much lower frequency, generally between 600-500 cm⁻¹, due to the greater mass of the iodine atom.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzene ring are altered by the mass and electronic properties of the substituents, leading to a complex pattern in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Influence of Halogen Substituents |

| N-H Stretching | -NH₂ | 3400-3100 | Generally appears as two bands (symmetric and asymmetric); position can be affected by hydrogen bonding. |

| C-H Stretching (Aromatic) | C-H | 3100-3000 | Minor shifts due to inductive effects of Cl and I. |

| C=O Stretching (Amide I) | C=O | 1700-1650 | Frequency may be slightly elevated due to the electron-withdrawing nature of halogens reducing delocalization into the ring. |

| N-H Bending (Amide II) | -NH₂ | 1650-1580 | Coupled with C-N stretching; sensitive to electronic environment. |

| C-C Stretching (Aromatic) | C=C | 1600-1450 | Pattern is characteristic of the substitution pattern on the benzene ring. |

| C-Cl Stretching | C-Cl | 800-600 | A strong, characteristic band. |

| C-I Stretching | C-I | 600-500 | Appears at a lower wavenumber due to the high mass of iodine. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₇H₅ClINO. By summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O), the exact monoisotopic mass can be calculated. This precise mass is crucial for distinguishing it from other compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₇H₅ClINO |

| Monoisotopic Mass | 280.91043 Da |

| Nominal Mass | 281 Da |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of the molecular ion. In electron ionization (EI) mass spectrometry, the this compound molecule will form a molecular ion [M]⁺•, which then undergoes a series of fragmentation steps to produce smaller, characteristic ions. The fragmentation is guided by the stability of the resulting cations and neutral losses.

The primary fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: Loss of the •NH₂ radical from the molecular ion is a common pathway for primary amides, resulting in the formation of a stable 3-chloro-5-iodobenzoyl cation. researchgate.net

Loss of Carbon Monoxide: The resulting benzoyl cation can then lose a neutral carbon monoxide (CO) molecule to form the 3-chloro-5-iodophenyl cation. researchgate.net

Halogen Loss: Cleavage of the carbon-halogen bonds can occur, with the loss of an iodine radical (•I) being more favorable than the loss of a chlorine radical (•Cl) due to the weaker C-I bond.

A proposed fragmentation pathway and the corresponding mass-to-charge ratios (m/z) are detailed in the table below.

| Proposed Fragment Ion | Neutral Loss | m/z (for ³⁵Cl) | Description |

| [C₇H₅ClINO]⁺• (Molecular Ion) | - | 281 | The intact molecule with one electron removed. |

| [C₇H₄ClIO]⁺ | •NH₂ | 265 | Formation of the 3-chloro-5-iodobenzoyl cation via loss of an amino radical. |

| [C₆H₄ClI]⁺• | CO | 237 | Loss of carbon monoxide from the benzoyl cation. |

| [C₇H₅ClNO]⁺• | •I | 154 | Loss of an iodine radical from the molecular ion. |

| [C₆H₄Cl]⁺ | I, CO | 111 | Loss of iodine and carbon monoxide from the benzoyl cation fragment. |

| [C₆H₄]⁺• | Cl, I, CO | 76 | Loss of all substituents leading to the benzyne radical cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions within the aromatic system and the amide functional group. The primary chromophore is the benzoyl system, where the benzene ring is conjugated with the carbonyl group.

The expected electronic transitions for this molecule are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the C=O double bond. These are typically high-intensity absorptions. For substituted benzenes, these transitions often result in two main absorption bands, the E-band and the B-band.

n → π* Transitions: This involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org

The substituents on the benzene ring act as auxochromes, modifying the absorption characteristics of the primary chromophore. The amide group (-CONH₂), chlorine, and iodine all possess non-bonding electrons and can extend the conjugation, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzene. The substitution of chlorine and bromine in benzamide has been shown to result in a shift to a longer wavelength. researchgate.net

| Transition Type | Orbitals Involved | Expected λ_max Region (nm) | Intensity |

| π → π | π (Aromatic ring, C=O) → π (Aromatic ring, C=O) | 200 - 280 | High |

| n → π | n (O, N) → π (C=O) | > 280 | Low |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

As of this writing, a specific single-crystal X-ray diffraction study for this compound is not available in publicly accessible crystallographic databases. However, the expected molecular geometry can be accurately predicted based on data from closely related structures, such as other substituted benzamides and halogenated benzene derivatives. nih.govznaturforsch.com

The structure would consist of a planar phenyl ring with the amide group, chlorine atom, and iodine atom attached. The planarity of the amide group is a key feature, although there may be a slight torsion angle between the plane of the amide group and the plane of the benzene ring. In the solid state, intermolecular hydrogen bonds involving the amide N-H donors and the carbonyl oxygen acceptor are expected to play a crucial role in the crystal packing.

The following table provides typical or expected values for the key geometric parameters of this compound based on analogous crystal structures.

| Parameter | Atoms Involved | Typical Value (Å or °) | Comments |

| Bond Lengths | |||

| C=O | Carbonyl C - O | ~1.24 Å | Typical double bond length for an amide. |

| C-N | Carbonyl C - N | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. |

| C-C (Aromatic) | Ring C - C | ~1.39 Å | Average length within the benzene ring. |

| C-C (Amide) | Ring C - Carbonyl C | ~1.50 Å | Single bond connecting the amide group to the ring. |

| C-Cl | Ring C - Cl | ~1.74 Å | Standard bond length for chlorine attached to an sp² carbon. |

| C-I | Ring C - I | ~2.10 Å | Longer bond due to the larger atomic radius of iodine. |

| Bond Angles | |||

| O-C-N | Amide Group | ~122° | Consistent with sp² hybridization of the carbonyl carbon. |

| C-C-C (Aromatic) | Benzene Ring | ~120° | Ideal angle for a hexagonal ring, with minor deviations due to substituents. |

| C-C-Cl | Ring-Substituent | ~120° | Angle of the substituent on the sp² hybridized ring carbon. |

| C-C-I | Ring-Substituent | ~120° | Angle of the substituent on the sp² hybridized ring carbon. |

| Torsional Angle | |||

| C(ring)-C(ring)-C-O | Ring-Amide | 0-30° | Describes the twist of the amide group relative to the plane of the phenyl ring, influenced by packing. |

Analysis of Conformational Preferences

The conformational landscape of this compound is primarily determined by the rotational barrier around the C(aryl)-C(amide) single bond. This rotation dictates the spatial orientation of the amide group (-CONH₂) relative to the substituted benzene ring. Key factors influencing the preferred conformation include:

Steric Hindrance: The presence of two halogen atoms (chloro and iodo) flanking the benzamide group on the aromatic ring creates significant steric hindrance. This would likely favor a non-planar conformation where the amide group is twisted out of the plane of the benzene ring to minimize repulsive interactions.

Electronic Effects: The electronic interplay between the electron-withdrawing halogen substituents and the amide group can influence the rotational energy barrier.

Intramolecular Interactions: Although less likely to be dominant, weak intramolecular hydrogen bonds between an amide proton and the adjacent chloro group could potentially influence conformational stability.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be the primary tool to investigate these preferences. By calculating the potential energy surface as a function of the dihedral angle between the amide group and the aromatic ring, researchers could identify the global and local energy minima, which correspond to the most stable conformers. Experimental validation could be sought through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy in solution, or through the analysis of atomic coordinates if a single crystal X-ray structure were available.

Investigation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

In the solid state, the crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. A detailed analysis, typically achieved through single-crystal X-ray diffraction, would be necessary to elucidate these interactions definitively.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (-NH) and acceptor (C=O). It is expected that strong N-H···O=C hydrogen bonds would be a primary and highly directional motif, linking molecules into chains, dimers, or more complex three-dimensional networks.

Halogen Bonding: The iodine atom on the benzene ring is a potential halogen bond donor. Due to the electron-withdrawing nature of the ring and the other halogen, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) on its outer surface, opposite the C-I covalent bond. This electrophilic region can interact favorably with a Lewis base, such as the carbonyl oxygen or even the nitrogen of an adjacent amide group (C-I···O or C-I···N). Similarly, the chlorine atom can participate in weaker halogen bonds. These interactions are highly directional and play a crucial role in crystal engineering.

Hirshfeld surface analysis is a common computational technique used to visualize and quantify the relative contributions of these different intermolecular contacts within a crystal structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like this compound. A typical method would involve:

Stationary Phase: A reversed-phase column (e.g., C18 or C8) is generally suitable for molecules of this polarity.

Mobile Phase: A mixture of an aqueous solvent (like water, often with a buffer) and an organic modifier (such as acetonitrile or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of impurities with a wide range of polarities.

Detection: A UV detector would be effective, as the benzene ring and carbonyl group contain chromophores that absorb UV light. The detection wavelength would be set to an absorption maximum (λmax) to ensure high sensitivity.

By analyzing a sample, the purity can be calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. Preparative HPLC, using larger columns and higher flow rates, could be used for the isolation and purification of the compound.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the polar nature of the amide group, which can lead to poor peak shape and thermal degradation. Therefore, analysis typically requires a derivatization step to convert the amide into a more volatile and thermally stable functional group.

A common derivatization strategy for amides is silylation, where the N-H protons are replaced with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is significantly more volatile and suitable for GC analysis.

The GC-MS analysis would then provide information on:

Retention Time: The time it takes for the derivatized compound to travel through the GC column, which is a characteristic property under specific conditions.

Mass Spectrum: The mass spectrometer fragments the eluted compound into a unique pattern of charged ions. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification of the compound by comparing the spectrum to known libraries or through detailed interpretation.

This technique is extremely sensitive and specific, making it ideal for identifying trace-level impurities, provided they can also be derivatized.

Computational and Theoretical Investigations of 3 Chloro 5 Iodobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A full DFT analysis of 3-Chloro-5-iodobenzamide would provide fundamental insights into its geometry, electronic properties, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional structure of this compound. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule, particularly rotation around the C-C and C-N single bonds, to identify the global energy minimum and other low-energy conformers.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Analysis of the electronic structure would involve mapping the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes of the optimized structure, specific frequencies can be assigned to the stretching, bending, and twisting of its constituent bonds (e.g., C=O, N-H, C-Cl, C-I). These theoretical spectra can then be correlated with experimentally obtained spectra to confirm the molecular structure and vibrational assignments.

NMR Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This predicted spectrum is an invaluable tool for assigning peaks in an experimental NMR spectrum and confirming the compound's structural characterization.

Reactivity and Selectivity Prediction through Computational Metrics

Computational metrics can be derived from DFT calculations to predict how and where a molecule is likely to react.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule. By analyzing how the electron density changes upon the addition or removal of an electron, one can determine the regions most susceptible to attack. The Fukui function f⁻ identifies the most probable sites for an electrophilic attack (where the molecule acts as a nucleophile), while the function f⁺ highlights the most likely sites for a nucleophilic attack (where the molecule acts as an electrophile). This analysis is key to predicting the regioselectivity of its chemical reactions.

Global Reactivity Descriptors

Table 1: Global Reactivity Descriptors and Their Significance This table is for illustrative purposes as specific data for this compound is not available.

| Descriptor | Symbol | Formula | Chemical Significance |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Global Hardness | η | ELUMO - EHOMO | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness | S | 1 / η | The reciprocal of hardness; indicates the molecule's polarizability. |

Reaction Pathway and Transition State Analysis

Reaction pathway and transition state analysis is a computational methodology used to elucidate the mechanisms of chemical reactions. mdpi.comnih.gov This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. Key to this analysis is the identification of transition states, which are the highest energy points along the reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the reaction rate.

Specific studies detailing the reaction pathways and transition states for reactions involving this compound, such as its synthesis, hydrolysis, or other transformations, are not available in the reviewed literature. tifr.res.in A theoretical investigation would be necessary to model these processes, providing crucial insights into its reactivity, regioselectivity, and the stability of reaction intermediates.

Intermolecular Interaction Analysis

The solid-state structure and macroscopic properties of a molecular crystal are governed by the network of intermolecular interactions. harvard.edunih.gov For substituted benzamides, these interactions typically include hydrogen bonding, halogen bonding, and π-stacking. nih.govmdpi.com

Characterization of Hydrogen Bonding Interactions

Hydrogen bonds are highly directional, electrostatic interactions that play a critical role in molecular recognition and crystal packing. harvard.edumdpi.com In benzamides, the amide group (-CONH2) provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), leading to the formation of robust supramolecular structures, often involving dimers or chains. nih.govnih.gov

Investigation of Halogen Bonding (σ-hole interactions) in this compound

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govrsc.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.orgprinceton.eduyoutube.com The strength of the σ-hole increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the rest of the molecule. nih.govyoutube.com

Given the presence of both chlorine and iodine atoms, this compound has the potential to act as a halogen bond donor. The iodine atom, being more polarizable, would be expected to form stronger halogen bonds. nih.gov These interactions, typically of the I···O or I···N type, could significantly influence the crystal packing. researchgate.net However, specific theoretical or experimental studies investigating σ-hole interactions in this compound are absent from the searched literature.

Pi-Stacking and Other Non-Covalent Interactions

Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. nih.govnih.gov These interactions contribute to the stabilization of crystal structures and play a role in molecular recognition. scilit.comrsc.org The geometry of π-stacking can be face-to-face or offset, and its strength is modulated by the substituents on the aromatic ring. nih.govrsc.org

Energy Decomposition Analysis for Interaction Strengths

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.govu-tokyo.ac.jpsemanticscholar.org This analysis provides a quantitative understanding of the nature and strength of the non-covalent interactions holding a molecular crystal together. nih.govresearchgate.net

Table 2: EDA Components and Their Physical Meaning This table is for illustrative purposes as specific data for this compound is not available.

| Energy Component | Description |

|---|---|

| Electrostatic (ΔEelstat) | The classical electrostatic interaction between the unperturbed charge distributions of the molecules. |

| Exchange-Repulsion (ΔEPauli) | Also known as Pauli repulsion, it is a short-range repulsive term arising from the antisymmetry requirement of the wavefunction. |

| Polarization/Orbital (ΔEoi) | The stabilization resulting from the distortion of each molecule's electron cloud in the presence of the other, including charge transfer. |

Solvent Effects and Environmental Influence on Molecular Properties

Implicit Solvation Models

There are no published studies that have utilized implicit solvation models to investigate the influence of different solvent environments on the molecular properties of this compound. Such a study would typically involve calculating properties like conformational stability, dipole moment, and electronic structure in various solvents and comparing them to the gas phase to quantify the solvent effects.

Explicit Solvation Models (Molecular Dynamics Simulations)

No molecular dynamics simulations of this compound in explicit solvent environments have been reported in the scientific literature. These simulations would provide insights into the dynamic behavior of the molecule in solution, including its hydration structure and the specific interactions with solvent molecules.

Topological Analysis of Electron Density (QTAIM, ELF, LOL, NCI, RDG)

A topological analysis of the electron density for this compound using methods such as QTAIM, ELF, LOL, NCI, or RDG has not been documented in the available literature. Such an analysis would be crucial for understanding the nature of the chemical bonds, the distribution of electrons, and the non-covalent interactions within the molecule and between molecules.

Advanced Research Applications and Emerging Roles of 3 Chloro 5 Iodobenzamide

3-Chloro-5-iodobenzamide as a Versatile Synthetic Building Block

The reactivity of the carbon-iodine and carbon-chlorine bonds, combined with the directing and functional nature of the amide group, positions this compound as a highly adaptable precursor for the synthesis of complex molecular architectures.